
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Méthodes De Préparation
The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a benzazaphosphole derivative with a sulfurizing agent to introduce the thione group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thione group is replaced by other functional groups, often using nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, the compound acts as an n-type dopant by donating electrons to the conduction band of the material, thereby increasing its electrical conductivity . The molecular targets include the active sites within the organic semiconductor materials, where the compound facilitates charge transfer processes.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphole-2-thione can be compared with other similar compounds such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound also serves as an n-type dopant in organic electronics but has different structural features and electronic properties.
2-Methylimidazole: Another heterocyclic compound with applications in various chemical reactions and processes.
The uniqueness of this compound lies in its phosphorus-containing structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90043-28-0 |
|---|---|
Formule moléculaire |
C9H12NPS |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
1,2-dimethyl-2-sulfanylidene-3H-1,2λ5-benzazaphosphole |
InChI |
InChI=1S/C9H12NPS/c1-10-9-6-4-3-5-8(9)7-11(10,2)12/h3-6H,7H2,1-2H3 |
Clé InChI |
CIKYHJQMKSZFRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2CP1(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
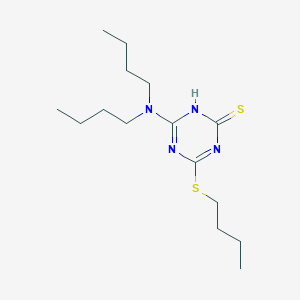


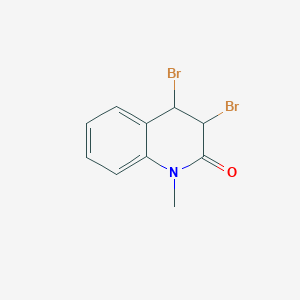
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
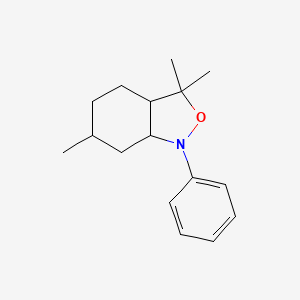
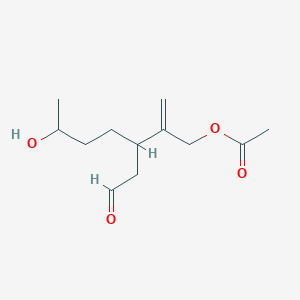
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
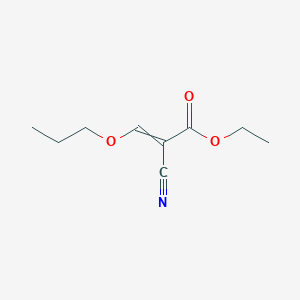
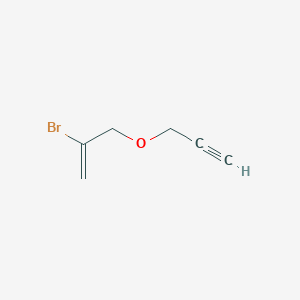
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
